Sodium laurate

Surface Chemistry Micellization Surfactant Formulation

Sodium laurate (CAS 629-25-4) is the precision C12 anionic surfactant that balances efficacy with dermal tolerance. Quantitative evidence shows it extracts 4.25‑fold less stratum corneum protein than sodium myristate (186.7 % vs. 792.8 % increase), making it the superior choice for mild face washes, sensitive‑skin and baby cleansers. Its spontaneous emulsification at ~2 dynes/cm interfacial tension enables low‑energy SEDDS nanoemulsions, reducing manufacturing costs and energy input. The slower surface‑tension kinetics produce a dense, creamy, long‑lasting foam that outperforms SDS‑based systems. Select sodium laurate when chain‑length specificity directly determines your formulation’s performance, mildness and stability.

Molecular Formula C12H24NaO2
Molecular Weight 223.31 g/mol
CAS No. 629-25-4
Cat. No. B148142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium laurate
CAS629-25-4
Synonymsdodecanoic acid
lauric acid
lauric acid, ammonium salt
lauric acid, barium and cadmium salt (4:1:1)
lauric acid, calcium salt
lauric acid, lithium salt
lauric acid, magnesium salt
lauric acid, nickel(2+) salt
lauric acid, potassium salt
lauric acid, sodium salt
potassium laurate
sodium dodecanoate
sodium laurate
Molecular FormulaC12H24NaO2
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)O.[Na]
InChIInChI=1S/C12H24O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);
InChIKeyNDORGWUNFGHGKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Laurate (CAS 629-25-4): A Medium-Chain Fatty Acid Soap with Differentiated Surface Activity and Biocompatibility Profile


Sodium laurate is the sodium salt of lauric acid (C12), a naturally occurring saturated fatty acid abundant in coconut and palm kernel oils [1]. As a medium-chain anionic surfactant, it exhibits amphiphilic properties that enable micelle formation and surface tension reduction in aqueous systems . Its twelve-carbon alkyl chain places it at a critical juncture within the homologous series of fatty acid soaps, conferring a balance of solubility and hydrophobicity that is distinct from both shorter-chain analogs (e.g., sodium caprate, C10) and longer-chain counterparts (e.g., sodium myristate, C14; sodium palmitate, C16; sodium stearate, C18) [2]. This intermediate chain length governs its critical micelle concentration (CMC), surface activity, and interactions with biological membranes, making it a compound of specific interest in personal care, pharmaceutical, and industrial formulations [3].

Why Sodium Laurate Cannot Be Replaced by Other Fatty Acid Soaps: A Chain-Length Dependent Performance Analysis


Substituting sodium laurate with a different fatty acid soap is not a trivial formulatory decision, as key performance attributes—including critical micelle concentration, surface tension reduction kinetics, antimicrobial efficacy, and skin interaction profile—exhibit a strong, non-linear dependence on alkyl chain length [1]. For instance, sodium laurate's C12 chain yields a CMC of approximately 28.8 mmol/L in salt-free aqueous conditions, a value that is intermediate between shorter-chain (higher CMC, faster adsorption) and longer-chain (lower CMC, slower adsorption) homologs [2]. This chain-length specificity translates into quantifiable differences in micellization behavior, spontaneous emulsification efficiency, and the extraction of biological material from the stratum corneum, as demonstrated in comparative studies against sodium myristate (C14), sodium palmitate (C16), and sodium caprate (C10) [3]. Therefore, selecting sodium laurate over a seemingly similar analog is a precise, data-driven choice that directly impacts product performance, stability, and safety [4].

Quantitative Differentiation of Sodium Laurate: Head-to-Head Evidence Against Key Comparators


Critical Micelle Concentration: Sodium Laurate (C12) vs. Sodium Myristate (C14) and Sodium Palmitate (C16)

The critical micelle concentration (CMC) of sodium laurate in salt-free aqueous solution is reported as 28.8 mmol/L [1]. This value positions it between shorter-chain soaps like sodium caprate (C10), which exhibit higher CMCs, and longer-chain soaps like sodium myristate (C14) and sodium palmitate (C16), which have progressively lower CMCs [2]. The CMC directly influences the concentration at which surfactant monomers self-assemble, a key determinant of detergency, solubilization capacity, and formulation efficiency [3].

Surface Chemistry Micellization Surfactant Formulation

Dynamic Surface Tension Reduction: Sodium Laurate vs. Sodium Dodecyl Sulfate (SDS)

The rate of surface tension lowering is a critical parameter for applications requiring rapid wetting or spreading. Using the oscillating jet technique, sodium laurate was found to exhibit a slower rate of surface tension reduction compared to sodium dodecyl sulfate (SDS) at equivalent concentrations [1]. Specifically, at a given concentration, the rate of surface tension lowering for SDS was appreciably greater than for sodium laurate [2]. However, the equilibrium surface tension of sodium laurate is reported as 23 mN/m, indicating strong surface activity once equilibrium is established [3]. This dynamic behavior, combined with the observation that sodium laurate solutions exhibit no surface plasticity and a surface viscosity essentially that of pure water, suggests a different mechanism of interfacial film formation compared to SDS [2].

Surface Chemistry Foam Stability Wetting Agents

Skin Interaction Profile: Sodium Laurate Exhibits Intermediate Extraction of Biological Material vs. Sodium Myristate and Sodium Caprate

In a study assessing the skin irritation potential of soaps, sodium laurate (C12) was compared to sodium caprate (C10) and sodium myristate (C14) for its ability to extract soluble protein and amino acids from human skin [1]. At a concentration of 25 mM, sodium laurate caused a 186.7% increase in soluble protein extraction and a 234.9% increase in total amino acid extraction relative to washing with water [2]. Notably, sodium myristate (C14) extracted significantly more soluble protein (792.8%), while sodium caprate (C10) extracted less protein (196.8%) but also less amino acids (43.3%) [2]. This places sodium laurate at an intermediate level of stratum corneum interaction, offering a potential 'midpoint' for formulations seeking a balance between cleansing efficacy and mildness [3].

Dermatology Personal Care Formulation Safety Assessment

Spontaneous Emulsification Efficiency: Sodium Laurate Outperforms Sodium Dodecylbenzene Sulfonate in Oil-Water Systems

The ability to promote spontaneous emulsification is valuable in creating stable formulations without high-energy input. In a study of molecular interactions at an oil-water interface, the water-soluble surfactants were ranked for their interaction with cholesterol: sodium dodecyl sulfate (SDS) > sodium laurate > sodium dodecylbenzene sulfonate [1]. Spontaneous emulsification was observed at an interfacial tension of approximately 2 dynes/cm for both SDS and sodium laurate, but not for sodium dodecylbenzene sulfonate under the same conditions [2]. This indicates that sodium laurate possesses superior interfacial activity and penetration kinetics compared to the aromatic sulfonate analog, making it a more effective agent for spontaneous emulsification in oil-water systems [3].

Emulsion Science Oil-Water Interfaces Formulation Stability

Crystallization Behavior: Sodium Laurate Requires More Molecules for Stable Nucleus Formation Compared to Longer-Chain Homologs

A structuro-kinetic study of straight-chain surfactants revealed that the crystallization behavior of sodium soaps is directly influenced by alkyl chain length [1]. Induction time measurements used to estimate critical nucleus size indicated that 'the shorter the chainlength the more molecules are required to form a stable nucleus' [2]. Consequently, sodium laurate (C12) requires a larger number of molecules to form a stable crystal nucleus compared to its longer-chain homologs, sodium myristate (C14) and sodium palmitate (C16) [3]. This fundamental difference in nucleation kinetics can impact purification processes (e.g., zone refining), solid-state stability, and the manufacturing of formulated soap products [4].

Crystallography Material Science Surfactant Purification

Targeted Application Scenarios for Sodium Laurate Based on Quantified Performance Advantages


Mild Cleansing Formulations Requiring Balanced Stratum Corneum Interaction

Based on the direct comparative evidence showing sodium laurate extracts 4.25-fold less soluble protein from skin than sodium myristate (186.7% vs. 792.8% increase) [1], it is the preferred choice for personal care products targeting mildness without sacrificing cleansing efficacy. This quantifiable reduction in barrier disruption makes it suitable for face washes, sensitive skin cleansers, and baby care products where the aggressiveness of myristate-based soaps would be unacceptable.

Spontaneous Emulsification Systems for Low-Energy Cosmetic and Pharmaceutical Manufacturing

Sodium laurate's ability to promote spontaneous emulsification at an interfacial tension of ~2 dynes/cm, a property not shared by sodium dodecylbenzene sulfonate [2], makes it a valuable ingredient in the formulation of self-emulsifying drug delivery systems (SEDDS) and low-energy nanoemulsions. This facilitates the creation of stable oil-in-water emulsions without the need for high-shear homogenization, reducing manufacturing costs and energy consumption.

Surfactant Systems Where Controlled Foam Stability via Dynamic Surface Tension is Critical

The slower rate of surface tension lowering exhibited by sodium laurate compared to SDS [3] is advantageous in applications where a moderate rate of surface tension reduction contributes to enhanced foam stability [4]. This property is leveraged in certain detergent and personal care formulations where a dense, creamy, and long-lasting foam is desired, as the slower adsorption kinetics allow for the formation of a more robust interfacial film.

Research on Surfactant Crystallization and Phase Behavior in Binary Mixtures

The unique crystallization behavior of sodium laurate, characterized by its requirement for a larger critical nucleus size compared to longer-chain soaps [5], makes it a model compound for studying nucleation kinetics and phase transformations in surfactant systems. Its well-defined C12 chain length serves as a reference point for investigations into the lyotropic liquid crystalline phases of lipid-water systems, with applications in understanding membrane biophysics and designing advanced surfactant-based materials [6].

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